サケLHRH

説明

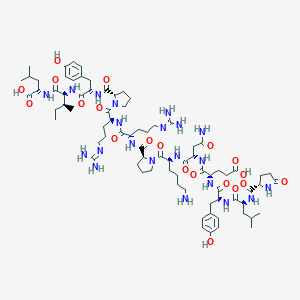

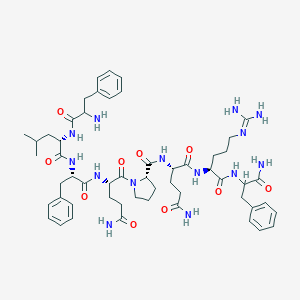

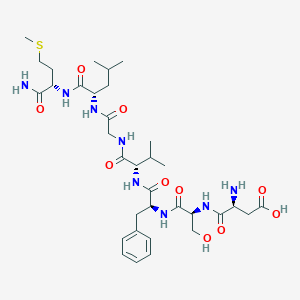

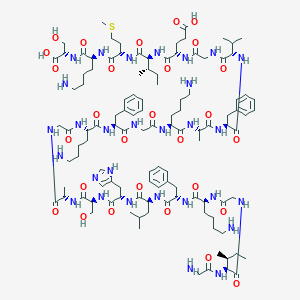

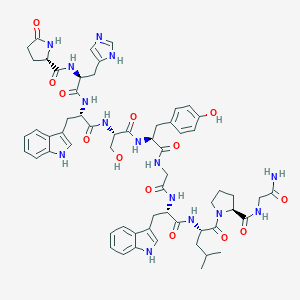

Salmon-LHRH, also known as Gonadoliberin or LHRH, is a reproductive hormone . The chemical formula of Salmon-LHRH is C₆₀H₇₃N₁₅O₁₃ .

Synthesis Analysis

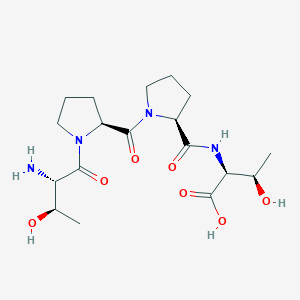

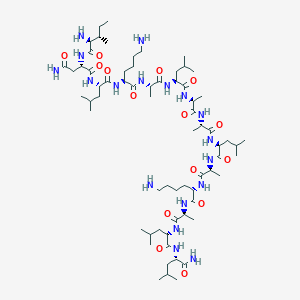

Chitosan- and chitosan-gold nanoconjugates of Salmon-LHRH have been synthesized for research purposes . These nanoconjugates were evaluated at half the dose rate against the full dose of bare LHRH for their reproductive efficacy in the female fish, Cyprinus carpio .Molecular Structure Analysis

The molecular structure of Salmon-LHRH is complex, and it is synthesized as a nanoconjugate for use in research .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Salmon-LHRH nanoconjugates are complex and involve the use of chitosan and gold .Physical And Chemical Properties Analysis

Salmon-LHRH has a molecular weight of 1212.33 and a chemical formula of C₆₀H₇₃N₁₅O₁₃ . It is stored at temperatures below -15°C .科学的研究の応用

雌魚の繁殖出力の向上

サケLHRHは、水産養殖の分野で、雌魚の繁殖出力を向上させるために使用されてきました。 ある研究では、this compoundのキトサンとキトサン-金ナノコンジュゲートが合成され、雌魚であるコイ(Cyprinus carpio)における繁殖効率について評価されました。 . ナノコンジュゲートは、ホルモンの制御された持続的な急増を誘導し、総卵数と受精卵数の有意な増加につながりました。 .

制御放出送達システム

LHRHの血液中での短い寿命は、その潜在的な利点を活用する上での課題となっています。 この問題を克服するために、研究者はキトサンナノコンジュゲートホルモンナノ粒子を使用した制御放出送達システムを開発しました。 . このシステムは、性腺刺激ホルモンの急増を持続させ、繁殖効率を高めるのに役立ちます。 .

雄性化した大西洋サケにおける早熟

This compoundは、テストステロンと組み合わせて、雄性化した大西洋サケに早熟を誘発するために使用されてきました。 . この方法は、81日間にわたって成熟を早める方法として評価されてきました。 .

水産養殖における繁殖のホルモン制御

This compoundを含むLHRHの異なる形態は、哺乳類以外の脊椎動物に見られます。 . これらは、水産養殖における魚の繁殖のホルモン制御のための新しい研究の道を開きました。 .

持続放出LHRHaインプラント

水産養殖の分野では、持続放出LHRHaインプラントが、未成熟の雄性化した大西洋サケの治療に使用されてきました。 . これらのインプラントは、性腺体指数を高めるという有望な結果を示しています。 <svg class="icon" height="16" p-id="1735" t="170

作用機序

Target of Action

Salmon-LHRH, also known as Salmon Gonadotropin-Releasing Hormone (GnRH), is a hypophysiotropic decapeptide synthesized in the hypothalamus . Its primary targets are the pituitary receptors for Luteinizing Hormone-Releasing Hormone (LHRH), which play a crucial role in the control of reproductive functions .

Mode of Action

Salmon-LHRH interacts with its targets through a process of gradual downregulation of pituitary receptors for LHRH . This interaction leads to the inhibition of the secretion of gonadotropins and sex steroids . The LHRH antagonists immediately block pituitary LHRH receptors and, therefore, achieve rapid therapeutic effects .

Biochemical Pathways

The biochemical pathways affected by Salmon-LHRH primarily involve the regulation of gonadotropin secretion. The LHRH receptor in prostate cancer cells, for instance, is coupled to the Gα i-cAMP signal transduction pathway . This differs from the receptor of the gonadotrophs, which is coupled to the Gα q/11 -phospholipase C signaling system .

Pharmacokinetics

The distribution, clearance, and metabolism of LHRH have been extensively studied . The reported biological half-life (T 1/2) of LHRH (2–8 min) represents only the distribution phase of the compound after intravenous administration . In subsequent studies, plasma T 1/2 were reported to be 13–27 min for the elimination phase in humans . The metabolic stability of the LHRH decapeptides has been evaluated using pancreatin and homogenates models .

Result of Action

The result of Salmon-LHRH’s action is the control of reproductive functions. For instance, it has been demonstrated that LHRH stimulates gonadotropin (GtH) release from carp pituitaries in vitro . To date, the use of these compounds to regulate fish reproduction has met with varied success .

Action Environment

The environment in which Salmon-LHRH acts can significantly influence its action, efficacy, and stability. For example, several studies have demonstrated lower fitness of salmonids born and reared in a hatchery setting compared to those born in nature . This suggests that the environment can have a substantial impact on the effectiveness of Salmon-LHRH.

将来の方向性

The use of chitosan-conjugated nanodelivery of gonadotropic hormone in fish is a promising area of research . The controlled release delivery system helps to overcome the problem of the short life of LHRH in blood and avoids the use of multiple injections to enhance reproductive efficacy . This is a significant advancement in the field and opens up new possibilities for future research .

生化学分析

Biochemical Properties

Salmon-LHRH stimulates the release of gonadotropin hormones (GtH) from the pituitary glands of fish . This interaction involves the binding of Salmon-LHRH to specific receptors on the pituitary cells, triggering a cascade of biochemical reactions that lead to the synthesis and release of GtH .

Cellular Effects

The effects of Salmon-LHRH are primarily observed in the pituitary cells where it influences cell function by stimulating the production and release of GtH . This impacts various cellular processes including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, Salmon-LHRH exerts its effects through binding interactions with specific receptors on the pituitary cells . This binding activates intracellular signaling pathways that lead to the synthesis and release of GtH . The released GtH then acts on the gonads, influencing their function and contributing to the reproductive processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Salmon-LHRH have been observed to vary over time. For instance, it has been reported that the effectiveness of Salmon-LHRH in stimulating GtH release and inducing spawning in fish varies among different fish species and under different conditions .

Dosage Effects in Animal Models

The effects of Salmon-LHRH also vary with different dosages in animal models. For instance, it has been found that certain dosages of Salmon-LHRH can effectively induce ovulation in some fish species . The specific dosage required and the effects observed can vary among different species .

Metabolic Pathways

Salmon-LHRH is involved in the reproductive metabolic pathways of fish. It interacts with various enzymes and cofactors in these pathways, influencing the synthesis and release of GtH .

Transport and Distribution

Salmon-LHRH is transported and distributed within cells and tissues through the bloodstream. It binds to specific receptors on the pituitary cells, influencing its localization and accumulation .

Subcellular Localization

The subcellular localization of Salmon-LHRH is primarily at the cell membrane of the pituitary cells, where it binds to specific receptors . This binding triggers intracellular signaling pathways that lead to the synthesis and release of GtH .

特性

IUPAC Name |

(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C60H73N15O13/c1-32(2)20-47(60(88)75-19-7-12-49(75)59(87)65-28-50(61)78)73-55(83)44(22-34-25-63-40-10-5-3-8-38(34)40)69-52(80)29-66-53(81)43(21-33-13-15-37(77)16-14-33)70-58(86)48(30-76)74-56(84)45(23-35-26-64-41-11-6-4-9-39(35)41)71-57(85)46(24-36-27-62-31-67-36)72-54(82)42-17-18-51(79)68-42/h3-6,8-11,13-16,25-27,31-32,42-49,63-64,76-77H,7,12,17-24,28-30H2,1-2H3,(H2,61,78)(H,62,67)(H,65,87)(H,66,81)(H,68,79)(H,69,80)(H,70,86)(H,71,85)(H,72,82)(H,73,83)(H,74,84)/t42-,43-,44-,45-,46-,47-,48-,49-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMJREATYWWNIKX-XJIZABAQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)CNC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CN=CN7)NC(=O)C8CCC(=O)N8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N1CCC[C@H]1C(=O)NCC(=O)N)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)CNC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@H](CC7=CN=CN7)NC(=O)[C@@H]8CCC(=O)N8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C60H73N15O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90873508 | |

| Record name | Salmon gonadotropin-releasing hormone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90873508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1212.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

86073-88-3 | |

| Record name | LHRH, Trp(7)-leu(8)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086073883 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Salmon gonadotropin-releasing hormone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90873508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Luteinizing hormone releasing hormone salmon | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。